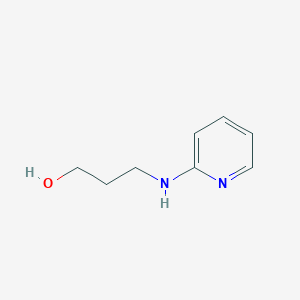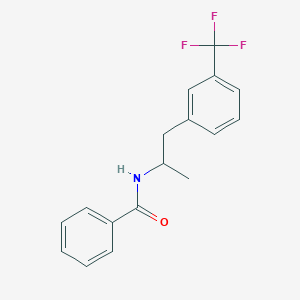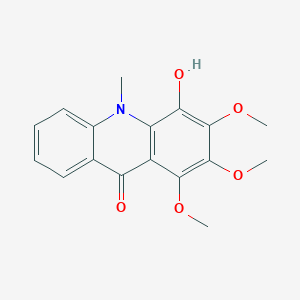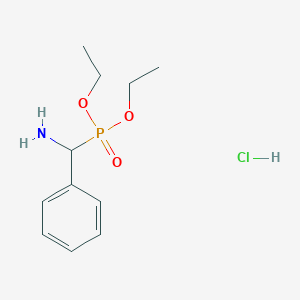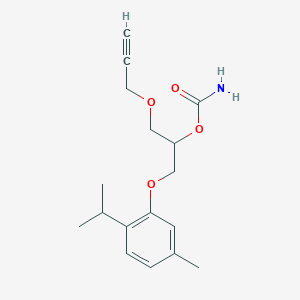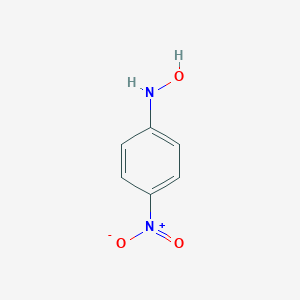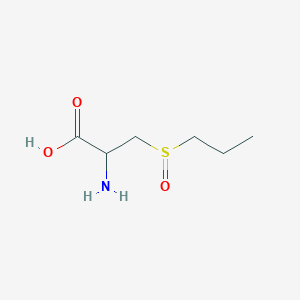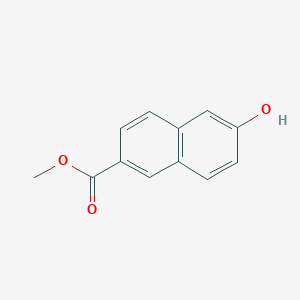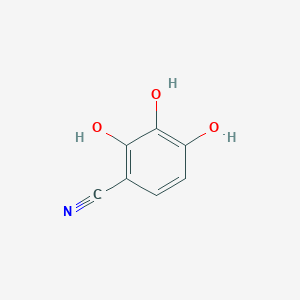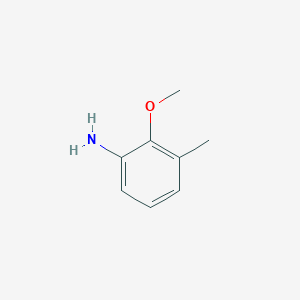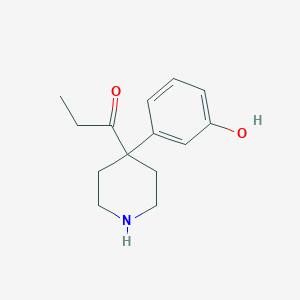![molecular formula C10H18O B098081 [1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane CAS No. 15404-56-5](/img/structure/B98081.png)
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane, commonly known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor. It is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its cooling and soothing properties. However, menthol is not only a popular flavoring and fragrance agent but also a valuable compound in scientific research.
作用机制
Menthol exerts its pharmacological effects through various mechanisms of action. One of the primary mechanisms of action is its ability to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is activated by menthol, resulting in a cooling and analgesic effect. Menthol also acts as an allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, enhancing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
Menthol has a range of biochemical and physiological effects, including its ability to modulate ion channels, enhance GABAergic neurotransmission, and inhibit inflammatory pathways. Menthol has been shown to have analgesic effects in various animal models of pain, including thermal and mechanical pain. Menthol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo.
实验室实验的优点和局限性
Menthol has several advantages as a research tool, including its low toxicity, high solubility, and well-characterized pharmacological effects. However, menthol also has some limitations, including its rapid metabolism and clearance in vivo, which may limit its efficacy in certain experimental models.
未来方向
There are several future directions for menthol research, including the development of more potent and selective TRPM8 agonists for the treatment of pain and other TRPM8-related disorders. Additionally, menthol may have potential as a therapeutic agent in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to elucidate the precise mechanisms of menthol's pharmacological effects and to develop more effective and targeted therapies based on this compound.
Conclusion
In conclusion, menthol is a valuable compound in scientific research, with a wide range of applications in organic synthesis, pharmacology, and biophysics. Menthol's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several promising future directions for menthol research. By continuing to explore the properties and potential applications of menthol, scientists may be able to develop new and innovative therapies for a range of diseases and disorders.
合成方法
Menthol can be synthesized through several different methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of menthol synthesis is the chemical synthesis from the starting material pulegone. This process involves the oxidation of pulegone to form menthone, followed by the reduction of menthone to menthol using a reducing agent such as sodium borohydride.
科学研究应用
Menthol has a wide range of scientific research applications, including its use as a chiral auxiliary in organic synthesis, a cryoprotectant in cell culture, and a model compound for studying the structure and function of membrane proteins. Menthol has also been extensively studied for its pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects.
属性
CAS 编号 |
15404-56-5 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1R,4S,7R)-1,3,3,7-tetramethyl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1 |
InChI 键 |
PNNPDYWCSNYYBG-KHQFGBGNSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC[C@]1(OC2(C)C)C |
SMILES |
CC1C2CCC1(OC2(C)C)C |
规范 SMILES |
CC1C2CCC1(OC2(C)C)C |
同义词 |
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




